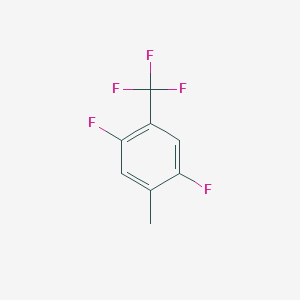
1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene
描述
1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5F5 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms, one hydrogen atom is replaced by a methyl group, and another hydrogen atom is replaced by a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene can be synthesized through several methods. One common method involves the use of Suzuki-Miyaura coupling reactions. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Another method involves the direct fluorination of 2-methyl-5-(trifluoromethyl)benzene using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). This reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to be efficient and cost-effective, utilizing continuous flow reactors and advanced fluorinating agents to achieve high yields and purity. The use of automated systems and real-time monitoring ensures consistent product quality and safety.
化学反应分析
Types of Reactions
1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The trifluoromethyl group can be reduced to form difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used under controlled conditions.
Major Products
Substitution: Products include derivatives with various functional groups replacing the fluorine atoms.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include difluoromethyl or monofluoromethyl derivatives.
科学研究应用
1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the design of fluorinated drugs with improved metabolic stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties.
作用机制
The mechanism of action of 1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in enzymes and receptors. The trifluoromethyl group can also influence the electronic properties of the molecule, affecting its reactivity and binding affinity.
相似化合物的比较
1,4-Difluoro-2-methyl-5-(trifluoromethyl)benzene can be compared with similar compounds such as:
1,4-Difluoro-2-methylbenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1,4-Difluoro-2,5-dimethylbenzene: Contains an additional methyl group, affecting its steric and electronic properties.
1,4-Difluoro-2-methyl-5-nitrobenzene: Contains a nitro group instead of a trifluoromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
属性
IUPAC Name |
1,4-difluoro-2-methyl-5-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c1-4-2-7(10)5(3-6(4)9)8(11,12)13/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZRFFOQSRYXIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901224175 | |
| Record name | Benzene, 1,4-difluoro-2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263376-69-7 | |
| Record name | Benzene, 1,4-difluoro-2-methyl-5-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263376-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-difluoro-2-methyl-5-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901224175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1-methyl-1H-pyrazol-3-yl)methoxy]ethan-1-amine](/img/structure/B3046584.png)

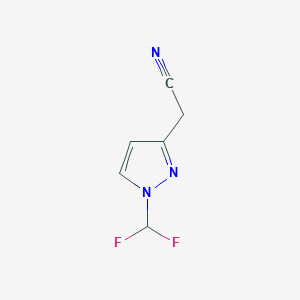
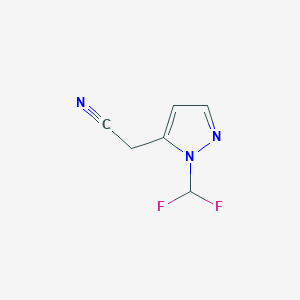
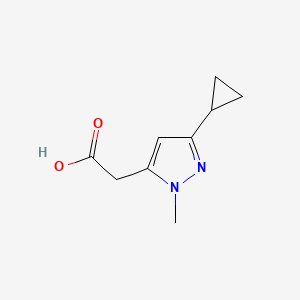
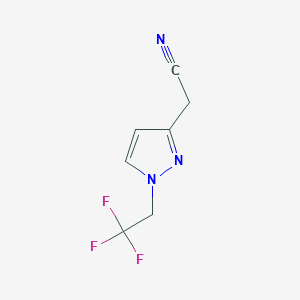
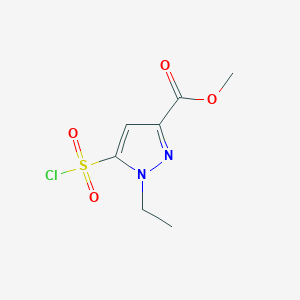
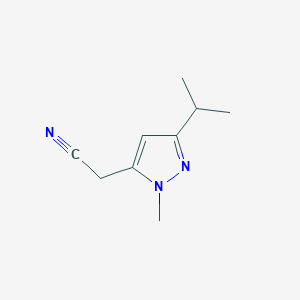
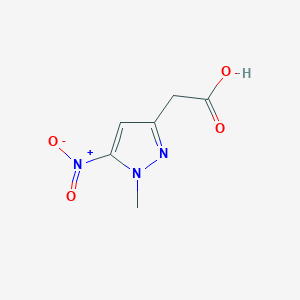
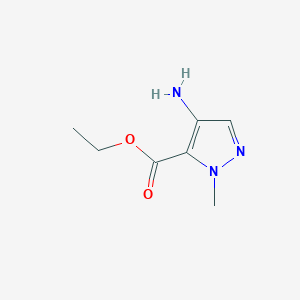
![[1-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetonitrile](/img/structure/B3046598.png)
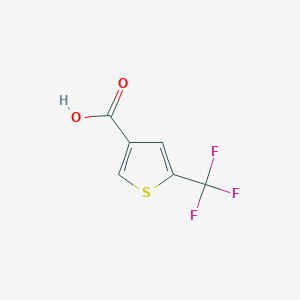
![2-[2-[(3-nitrophenyl)carbamoyl]phenyl]acetic Acid](/img/structure/B3046604.png)

